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G protein-coupled receptor 132 (GPR132), also known as G2A (G2 Accumulation protein), is a
multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of
immune responses and a key player in the pathogenesis of various inflammatory diseases.[1]
[2] Initially identified for its role in cell cycle regulation, GPR132 is now recognized as a sensor
for metabolites and lipids within the tissue microenvironment, particularly lactate and oxidized
fatty acids.[3][4][5] Its expression is prominent in immune cells, including macrophages, T cells,
and neutrophils, positioning it as a pivotal transducer of environmental cues into cellular
inflammatory programs.[2][6] This guide provides a comprehensive technical overview of
GPR132's role in inflammation, detailing its signaling pathways, impact on macrophage
function, involvement in specific diseases, and the experimental methodologies used for its
investigation.

GPR132 Signaling Pathways

GPR132 activation by ligands such as lactate or the linoleic acid metabolite 9-
hydroxyoctadecadienoic acid (9-HODE) initiates a cascade of intracellular events through
various G proteins.[4][5] The receptor's signaling is context-dependent, coupling to Gs, Gg/11,
and G12/13 pathways to orchestrate diverse cellular responses.[7][8]
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Gs/cAMP Pathway: GPR132 can couple to Gs proteins, leading to the modulation of adenylyl
cyclase activity and subsequent changes in intracellular cyclic AMP (cCAMP) levels. This
pathway influences gene expression and metabolic programming in immune cells.[7][9]

Gq/11 Pathway: Coupling to Gg/11 activates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). This leads to calcium mobilization and protein kinase C (PKC)
activation, impacting processes like cell migration and cytokine release.[5][7]

G12/13/RhoA Pathway: Activation of the G12/13 pathway leads to the engagement of Rho
guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase
RhoA.[10][11] The RhoA-ROCK signaling axis is fundamental for regulating cytoskeletal
dynamics, essential for cell migration and phagocytosis.[12]

PISK/AKT and Src Signaling: In specific contexts, such as neuropathic pain and
atherosclerosis, GPR132 activation has been shown to trigger MyD88-PI3K-AKT and Src
phosphorylation cascades.[4][5][13] These pathways are crucial for cell survival, migration,
and senescence.
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Caption: GPR132 downstream signaling cascades.

The Pivotal Role of GPR132 in Macrophage Function

GPR132 is a master regulator of macrophage behavior, influencing their migration, polarization,
and efferocytotic capacity in response to microenvironmental signals.

Macrophage Migration and Positioning: GPR132 is essential for guiding macrophages to sites
of inflammation. In a zymosan-induced inflammation model, GPR132-deficient mice had fewer
macrophages at the inflammatory core.[14] This receptor is necessary to position macrophages
within the pro-inflammatory microenvironment.[14] Similarly, in neuropathic pain models,
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GPR132 mediates macrophage migration toward the site of nerve injury, a process driven by
increased local concentrations of its agonist, 9-HODE.[5][13]

Macrophage Polarization: GPR132's role in macrophage polarization is highly dependent on
the disease context and the activating ligand.

e M2 (Anti-inflammatory/Pro-tumoral) Polarization: In the tumor microenvironment, cancer-cell-
derived lactate activates GPR132 on tumor-associated macrophages (TAMs), promoting a
shift towards an M2-like phenotype.[3][15] This polarization is characterized by the
upregulation of markers like CD206 and CCL17 and contributes to an immunosuppressive
milieu that facilitates tumor growth and metastasis.[3][16]

e M1 (Pro-inflammatory) Polarization: In contrast, during acute inflammation, GPR132 helps
localize macrophages to pro-inflammatory areas, indirectly promoting an M1-like phenotype.
[14] G2A-deficient mice show a reduced number of M1-like macrophages in inflamed
tissues.[14]

Efferocytosis: GPR132 is crucial for the clearance of apoptotic cells (efferocytosis), a key
process in the resolution of inflammation. It is essential for the efferocytosis of apoptotic
neutrophils by macrophages.[14]

The tables below summarize quantitative findings from studies on GPR132's role in
macrophage function.

Table 1: Effect of GPR132 Deletion on Macrophage Polarization Markers
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BENGHE

. Change in
Model/Stimulu  Macrophage
Marker Gprl32-KO vs. Reference
s Source
WT
Bone Marrow- .
Breast Cancer . Expression
Derived CD206 (M2 )
Co-culture increase [3]
Macrophages Marker)
(Lactate) attenuated
(BMDMSs)
Bone Marrow- )
Breast Cancer _ Expression
Derived CCL17 (M2 )
Co-culture increase [3]
Macrophages Marker)
(Lactate) attenuated
(BMDMs)
Zymosan- ] M1-like
) Tissue
induced Macrophage Reduced [14]
) Macrophages
Inflammation Number
Bone Marrow- o
_ No significant
) ] Derived CD80 (M1 ] ]
LPS Stimulation difference in [14]
Macrophages Marker)
response to LPS
(BMDMs)

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD86 (M1 Marker) | No
significant difference in response to LPS [[14] |

Table 2: Effect of GPR132 Deletion on Cytokine/Mediator Release
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. . . . Changein
Model/Stimulu  Tissue/Cell Cytokine/Medi
Gprl32-KO vs. Reference
s Source ator
WT
Spared Nerve o Reduced
. Sciatic Nerve TNF-a . [51[13][17]
Injury (SNI) concentration
Spared Nerve o Reduced
) Sciatic Nerve IL-6 ) [51[13][17]
Injury (SNI) concentration

Bone Marrow- o
No significant

, _ Derived _ _
LPS Stimulation TNF-a difference in [14]
Macrophages
release
(BMDMs)

Bone Marrow- o
No significant

) ] Derived ] ]
LPS Stimulation IL-1B difference in [14]
Macrophages
release
(BMDMs)

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | No significant
difference in release |[14] |

GPR132 in Specific Inflammatory Diseases

Atherosclerosis: In the context of diabetes-accelerated atherosclerosis, elevated glucose leads
to increased lactate production. This lactate activates a GPR132-Src signaling pathway in
macrophages, promoting cellular senescence.[4] Senescent macrophages exhibit increased
uptake of oxidized low-density lipoprotein (ox-LDL), facilitating foam cell formation and
aggravating atherosclerosis.[4] Deletion of GPR132 in mouse models markedly reduces
macrophage senescence and atherosclerosis.[4]

Inflammatory Bowel Disease (IBD): GPR132 is considered a member of the proton-sensing
GPCR family, which is implicated in IBD pathogenesis due to the acidic microenvironment of
inflamed gut tissue.[18][19] However, its precise role is complex. While some studies suggest
GPR132 deficiency exacerbates intestinal inflammation in chronic IBD models, indicating a
protective role, its classification as a true pH-sensor is debated.[19][20] Its function in IBD may
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be more related to its response to lipid mediators and its influence on immune cell trafficking in
the gut mucosa.[6]

Neuropathic Pain: Following nerve injury, the GPR132 agonist 9-HODE is strongly increased at
the injury site.[5][13] GPR132 activation on macrophages and neutrophils mediates their
infiltration into the damaged nerve tissue.[5] GPR132-deficient mice exhibit a significant
reduction in mechanical hypersensitivity, which is accompanied by a massive decrease in
invading immune cells and a reduced release of pro-inflammatory and proalgesic mediators like
TNF-a and IL-6.[5][13]

Cancer-Associated Inflammation: Within the tumor microenvironment, high lactate levels
resulting from the Warburg effect serve as a signal to immune cells.[16] GPR132 on TAMs and
natural killer (NK) cells senses this lactate.[3][15] This activation promotes the M2-polarization
of macrophages, which in turn secrete factors that suppress anti-tumor immunity and facilitate
cancer cell adhesion, migration, and invasion, ultimately promoting metastasis.[3][15]

Experimental Protocols & Methodologies

Investigating the function of GPR132 involves a combination of in vivo animal models, in vitro
cell-based assays, and molecular biology techniques.

Key Experimental Models:

e Gprl32 Knockout (KO) Mice: The most critical tool is the Gpr132-/- mouse strain. These
mice are used in various disease models to elucidate the receptor's function through loss-of-
function studies.[4][5][14][21]

o Inflammation Models: Zymosan-induced peritonitis/hyperalgesia, dextran sodium sulfate
(DSS)-induced colitis, and azoxymethane (AOM)/DSS-induced colitis-associated cancer.
[6][14][22]

o Neuropathic Pain Model: Spared nerve injury (SNI).[5]

o Atherosclerosis Model: Gpr132-/- mice crossed with atherosclerosis-prone strains (e.g.,
LdIr-/- or Apoe-/-) and fed a high-fat diet.[4][23]

Cell-Based Assays:
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» Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are
harvested from the femurs and tibias of wild-type (WT) and Gprl132-/- mice and differentiated
in vitro using M-CSF.

o Migration Assays: Chemotaxis is typically assessed using a Boyden chamber assay.
Macrophages are placed in the upper chamber, and a chemoattractant (e.g., 9-HODE) is
placed in the lower chamber. Migration is quantified by counting the cells that have moved
through the porous membrane.

o Polarization Studies: Differentiated BMDMs are stimulated with polarizing agents (e.g., LPS
+ IFN-y for M1, IL-4 for M2) or disease-relevant ligands (e.g., lactate). Polarization state is
then assessed by:

o RT-gPCR: Measuring mRNA expression of M1 (e.g., Nos2, Tnf, 116) and M2 (e.g., Arg1l,
Cd206, Ccl17) markers.[3]

o Flow Cytometry: Analyzing the surface expression of proteins like CD80, CD86 (M1), and
CD206 (M2).[14]

o Cytokine Measurement: Supernatants from stimulated macrophage cultures are collected,
and cytokine concentrations (e.g., TNF-q, IL-6, IL-1[3) are quantified using Enzyme-Linked
Immunosorbent Assay (ELISA).[14]

Molecular and Biochemical Techniques:

o Western Blotting: Used to detect the expression of GPR132 protein and to assess the
phosphorylation status (activation) of downstream signaling molecules like Src and AKT.[3][4]

o Global Proteome Analysis: Unbiased mass spectrometry-based proteomics can be used on
stimulated macrophages to identify entire signaling pathways regulated by GPR132
activation, such as the MyD88-PI3K-AKT axis.[5][13]
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Caption: Workflow for investigating GPR132 function.

Therapeutic Implications and Future Directions

The central role of GPR132 in sensing metabolic distress signals and driving pro-inflammatory,

pro-fibrotic, or pro-tumoral programs makes it an attractive therapeutic target. The development
of GPR132 antagonists could offer a novel strategy to mitigate chronic inflammation and tissue

damage in a range of diseases.[1]

¢ In Atherosclerosis: Inhibiting the GPR132-Src pathway could prevent macrophage
senescence and reduce plague formation.[4]
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 In Neuropathic Pain: Blocking GPR132 may reduce the infiltration of inflammatory
macrophages at the site of nerve injury, thereby alleviating pain.[5]

e In Cancer: GPR132 antagonists could potentially reprogram the tumor microenvironment by
preventing the M2-polarization of TAMSs, thus restoring anti-tumor immunity.[1][16]

In conclusion, GPR132 acts as a crucial interface between the metabolic microenvironment
and the immune system. Its ability to translate signals like lactate and oxidized lipids into
specific macrophage functions underscores its importance in the pathology of atherosclerosis,
chronic pain, IBD, and cancer. Further research into the development of selective GPR132
modulators holds significant promise for creating a new class of therapeutics for inflammatory
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25904553/
https://pubmed.ncbi.nlm.nih.gov/25904553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468647/
https://www.mdpi.com/2073-4409/8/7/733
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6174245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6174245/
https://www.researchgate.net/publication/312051989_Gpr132_sensing_of_lactate_mediates_tumor-macrophage_interplay_to_promote_breast_cancer_metastasis
https://www.researchgate.net/figure/Macrophage-Gpr132-promotes-tumor-growth-and-mediates-the-anti-tumor-effect-of_fig2_320963253
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7109274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7109274/
https://scholars.ecu.edu/display/G626588576
https://pmc.ncbi.nlm.nih.gov/articles/PMC11006753/
https://pubmed.ncbi.nlm.nih.gov/26387641/
https://pubmed.ncbi.nlm.nih.gov/26387641/
https://pubmed.ncbi.nlm.nih.gov/37894341/
https://pubmed.ncbi.nlm.nih.gov/37894341/
https://journals.physiology.org/doi/full/10.1152/physrev.00004.2012
https://www.benchchem.com/product/b12380514#role-of-gpr132-in-inflammatory-diseases
https://www.benchchem.com/product/b12380514#role-of-gpr132-in-inflammatory-diseases
https://www.benchchem.com/product/b12380514#role-of-gpr132-in-inflammatory-diseases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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